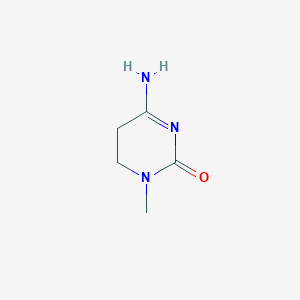

4-amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one

Descripción general

Descripción

4-amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one is a heterocyclic organic compound with a pyrimidine ring structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methylurea with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine derivative.

Reaction Conditions:

Reagents: 1-methylurea, ethyl acetoacetate, sodium ethoxide

Solvent: Ethanol

Temperature: Reflux conditions

Time: Several hours until the reaction completes

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Recyclization and Ring-Opening Reactions

The compound undergoes C–C recyclization under basic or nucleophilic conditions. For example:

-

Reaction with KOH : Heating 4-amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one derivatives in ethanolic KOH leads to ring-opening followed by re-cyclization. This mechanism parallels the behavior of pyrimidinium salts, where nucleophilic attack at the C(2) position triggers ANRORC (Addition-Nucleophile-Ring-Opening-Ring Closure) pathways .

-

Products : These reactions yield substituted pyrimidines or fused heterocycles, depending on substituents. For instance, analogous compounds form 2-amino-5-acetyl-4-hydroxypyrimidine under similar conditions .

Condensation with Carbonyl Reagents

The amino group at position 4 participates in Schiff base formation:

-

Reaction with aldehydes/ketones : Condensation generates imine intermediates, which can cyclize further. For example, reacting with formamide produces pyrrolo[2,3-d]pyrimidine derivatives via Schiff base intermediates .

-

Conditions : Microwave irradiation (80°C, ethanol) facilitates rapid cyclization with high yields (e.g., 60% for analogous systems) .

Nucleophilic Substitution

The methyl group at position 1 can undergo demethylation or substitution:

-

Demethylation : Treatment with strong bases (e.g., NH₃) removes the methyl group, regenerating pyrimidine derivatives .

-

Substitution with amines : Alcoholic methylamine replaces the methyl group, forming methylimine derivatives, as observed in structurally related pyrimidinium salts .

Addition Reactions Across the 5,6-Dihydro Bond

The dihydro moiety allows stereoselective additions:

-

Hydroxylamine addition : Trans-addition of hydroxylamines across the 5,6-double bond forms syn/anti isomers of 4-alkoxyimino-5,6-dihydro-6-alkoxyaminopyrimidin-2-ones .

-

Stereochemical outcome : The configuration depends on substituents at N(1) and N(3), with syn isomers favored for N(3)-H derivatives .

Annelation Reactions

The compound serves as a precursor for fused heterocycles:

-

Reaction with active methylene compounds : Under basic conditions, annelation with aminonitriles or aminoesters yields pyrimido[1,2-a]pyrimidines .

-

Key intermediates : Covalent amination at the 1,6-azomethine bond initiates ring expansion .

Comparative Reaction Conditions and Products

Acid/Base-Mediated Rearrangements

-

Dimroth rearrangement : Under strongly alkaline conditions, the compound rearranges to isomeric pyrimidines via ring-opening and re-closure .

-

pH-dependent solubility : Protonation at the 4-amino group (pKa ~8–9) influences reactivity in aqueous media .

Key Mechanistic Insights

Aplicaciones Científicas De Investigación

Antihypertensive Agents

The compound has been identified as a potential antihypertensive agent. Research indicates that derivatives of pyrimidine compounds exhibit vasodilatory effects, which can be beneficial for managing high blood pressure. Studies have shown that certain structural modifications enhance these properties, making them suitable candidates for further development in hypertension treatment .

Antiviral Properties

4-Amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one derivatives have demonstrated antiviral activity against various viruses. For instance, compounds within this class have been explored for their efficacy against hepatitis B virus (HBV) replication, highlighting their potential in antiviral drug development .

Antitumor Activity

Recent investigations have revealed that pyrimidine derivatives possess anticancer properties. Specifically, modifications to the 4-amino group can enhance the activity against different cancer cell lines by inhibiting key enzymes involved in tumor growth and proliferation .

Case Study on Antihypertensive Effects

A study published in a peer-reviewed journal explored the antihypertensive effects of modified pyrimidine derivatives in animal models. The results indicated a significant reduction in systolic blood pressure, suggesting that these compounds could be developed into effective antihypertensive medications .

Case Study on Antiviral Activity

In a separate investigation focused on antiviral applications, researchers synthesized several derivatives of this compound and tested their efficacy against HBV. The study found that specific modifications increased antiviral potency, providing a foundation for future drug development aimed at treating viral infections .

Mecanismo De Acción

The mechanism by which 4-amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one exerts its effects often involves interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but typically include inhibition of nucleic acid synthesis or interference with metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

- 4-amino-5-methyl-2-hydroxypyridine

- 1-methyl-5,6-dihydro-2-oxo-4-pyrimidinamine

- 2-amino-4-methyl-5,6-dihydropyrimidin-1-one

Uniqueness

4-amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or binding affinity, making it valuable for specific applications in medicinal chemistry and drug development.

Actividad Biológica

4-Amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one, a pyrimidine derivative, has garnered attention for its diverse biological activities. This compound is particularly noted for its potential in treating various diseases due to its mechanisms of action that involve modulation of key biological pathways.

- Chemical Formula : C5H9N3O

- Molecular Weight : 113.15 g/mol

- CAS Number : 240882

The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes such as DNA synthesis and protein interactions. Notably, it has been shown to:

- Inhibit COX-2 Activity : This compound exhibits anti-inflammatory properties by suppressing cyclooxygenase enzymes, which are crucial in the inflammatory response .

- Modulate Estrogen Receptors : Similar compounds have demonstrated the ability to bind to estrogen receptors, influencing cell growth and proliferation pathways.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound and related derivatives:

Case Study 1: Anticancer Activity

A study investigated the effects of various pyrimidine derivatives on cancer cell lines. The compound demonstrated significant inhibition of proliferation in HeLa and HepG2 cells with an IC50 value indicating effective cytotoxicity while showing minimal toxicity to normal fibroblasts .

Case Study 2: Anti-inflammatory Effects

Research into the anti-inflammatory properties revealed that 4-amino derivatives significantly reduced the expression of pro-inflammatory markers such as iNOS and COX-2 in vivo models. The results indicated that these compounds could serve as potential therapeutic agents for inflammatory diseases .

Structure–Activity Relationships (SAR)

The efficacy of this compound can be influenced by structural modifications:

Propiedades

IUPAC Name |

4-imino-1-methyl-1,3-diazinan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-8-3-2-4(6)7-5(8)9/h2-3H2,1H3,(H2,6,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJBUZDUYVHCRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=N)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.